molecular formula C13H10N2O2 B045572 methyl 9H-pyrido[3,4-b]indole-1-carboxylate CAS No. 3464-66-2

methyl 9H-pyrido[3,4-b]indole-1-carboxylate

Cat. No. B045572
CAS RN: 3464-66-2
M. Wt: 226.23 g/mol
InChI Key: FRNCTTUBAHKEBZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl 9H-pyrido[3,4-b]indole-1-carboxylate involves several steps, starting from ethyl indole-2-aldehyde. Key steps include N-(4-nitro)phenylation of the indole nucleus, elongation of the 2-aldehyde substituent, and construction of the pyridine nucleus. This ensures the nitrogen substitution crucial for obtaining the desired compound (Murakami et al., 2010).

Molecular Structure Analysis

The molecular structure of methyl 9H-pyrido[3,4-b]indole-1-carboxylate is characterized by a complex heterocyclic system that includes a pyridoindole core. This structure is pivotal for its chemical behavior and interactions. The synthesis pathway ensures the correct placement of functional groups that are essential for further chemical reactions and the compound's overall stability and reactivity.

Chemical Reactions and Properties

Methyl 9H-pyrido[3,4-b]indole-1-carboxylate undergoes various chemical reactions, highlighting its versatility as a pharmacophore and a substrate for further chemical modifications. The presence of a carbomethoxy group at position 3 and an aryl substituent at position 1 in beta-carbolines like this compound enhances its potential for antifilarial activity, demonstrating the compound's importance in medicinal chemistry (Srivastava et al., 1999).

Scientific Research Applications

  • Synthesis of Alangiobussinine

    • Field : Organic Chemistry
    • Application Summary : Methyl 9H-pyrido[3,4-b]indole-1-carboxylate is used in the synthesis of alangiobussinine, a type of alkaloid .
    • Method of Application : A one-pot method starting with an activated alcohol and consisting of alcohol oxidation, Pictet–Spengler cyclisation, and oxidative aromatisation .
    • Results : This one-pot process for the preparation of methyl 9H-pyrido[3,4-b]indole-1-carboxylate has been used as the key step in the synthesis of alangiobussinine and a closely related analogue .
  • Anti-leishmanial Agents

    • Field : Medicinal Chemistry
    • Application Summary : Derivatives of methyl 9H-pyrido[3,4-b]indole-1-carboxylate are being explored as potential anti-leishmanial agents .
    • Method of Application : A series of piperazinyl-β-carboline-3-carboxamide derivatives were designed through a molecular hybridization approach .
    • Results : The results of this research are not specified in the available data .
  • Chemical Reactivity Enhancement

    • Field : Computational Chemistry
    • Application Summary : Methyl 9H-pyrido[3,4-b]indole-1-carboxylate and its C1-substituted derivatives are investigated to search for the best substituent group that enhances the chemical reactivity behavior of the basic compound .
    • Method of Application : Computational methods are used to investigate the chemical reactivity of these compounds .
    • Results : The results of this research are not specified in the available data .
  • Antiviral Agents

    • Field : Medicinal Chemistry
    • Application Summary : Indole derivatives, including methyl 9H-pyrido[3,4-b]indole-1-carboxylate, are being explored for their potential as antiviral agents .
    • Method of Application : Various synthetic routes are used to prepare a range of indole derivatives .
    • Results : The results of this research are not specified in the available data .
  • Anti-inflammatory Agents

    • Field : Medicinal Chemistry
    • Application Summary : Indole derivatives are being investigated for their anti-inflammatory properties .
    • Method of Application : Various synthetic routes are used to prepare a range of indole derivatives .
    • Results : The results of this research are not specified in the available data .
  • Anticancer Agents

    • Field : Medicinal Chemistry
    • Application Summary : Indole derivatives are being studied for their potential as anticancer agents .
    • Method of Application : Various synthetic routes are used to prepare a range of indole derivatives .
    • Results : The results of this research are not specified in the available data .
  • Antioxidant Agents

    • Field : Medicinal Chemistry
    • Application Summary : Indole derivatives are being investigated for their antioxidant properties .
    • Method of Application : Various synthetic routes are used to prepare a range of indole derivatives .
    • Results : The results of this research are not specified in the available data .
  • Antimicrobial Agents

    • Field : Medicinal Chemistry
    • Application Summary : Indole derivatives are being studied for their potential as antimicrobial agents .
    • Method of Application : Various synthetic routes are used to prepare a range of indole derivatives .
    • Results : The results of this research are not specified in the available data .
  • Antitubercular Agents

    • Field : Medicinal Chemistry
    • Application Summary : Indole derivatives are being explored for their potential as antitubercular agents .
    • Method of Application : Various synthetic routes are used to prepare a range of indole derivatives .
    • Results : The results of this research are not specified in the available data .

Future Directions

The future directions for research on “methyl 9H-pyrido[3,4-b]indole-1-carboxylate” could involve further exploration of its synthesis methods, particularly the one-pot process involving alcohol oxidation, Pictet-Spengler cyclisation, and oxidative aromatisation . Additionally, more research is needed to understand its mechanism of action, particularly its inhibitory effect on CYP .

properties

IUPAC Name

methyl 9H-pyrido[3,4-b]indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c1-17-13(16)12-11-9(6-7-14-12)8-4-2-3-5-10(8)15-11/h2-7,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNCTTUBAHKEBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC2=C1NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70188208
Record name 9H-Pyrido(3,4-b)indole-1-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 9H-pyrido[3,4-b]indole-1-carboxylate

CAS RN

3464-66-2
Record name 9H-Pyrido(3,4-b)indole-1-carboxylic acid, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003464662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Pyrido(3,4-b)indole-1-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
J Baiget, S Llona-Minguez, S Lang… - Beilstein journal of …, 2011 - beilstein-journals.org
The carboline ring system is an important pharmacophore found in a number of biologically important targets. Development of synthetic routes for the preparation of these compounds is …
Number of citations: 15 www.beilstein-journals.org
P Heshmati, M Nasehi, MR Zarrindast - Archives of Advances in …, 2014 - Citeseer
Mind-altering drugs, especially plants, have fascinated human and always occupied man’s attention. Among the plants used by humans, those able to alter the mind and the mood have …
Number of citations: 10 citeseerx.ist.psu.edu
H Wang, R Tian, Y Chen, W Li, S Wei, Z Ji… - Pesticide Biochemistry …, 2022 - Elsevier
Highly active and novel antifungal compounds are continuously researched from natural products for pesticide development. Picrasma quassioides (D. Don) Benn, a species of …
Number of citations: 3 www.sciencedirect.com
J Lai, W Li, S Wei, S Li - Organic Chemistry Frontiers, 2020 - pubs.rsc.org
The unprecedented β-CarOx ligands were conceived by the hybridization of alangiobussinine and the privileged pyridine–oxazoline scaffold. They performed well in the highly …
Number of citations: 12 pubs.rsc.org
D Li, W Liu, Y Huang, M Liu, C Tian, H Lu, H Jia… - Bioorganic …, 2022 - Elsevier
Cyclin-dependent kinase 4 (CDK4), which is involved in dynamic regulation of cell cycle, has gained particularly attention for its role in controlling tumor growth. Increasing evidence …
Number of citations: 4 www.sciencedirect.com
DAE Zialé, KCC N'gaman-Kouassi… - Journal of …, 2023 - phytojournal.com
The species of the genus Rauvolfia are a reservoir of indole alkaloids with proven pharmacological properties. A chloroform extract of the root bark of Rauvolfia vomitoria (Apocynaceae…
Number of citations: 0 www.phytojournal.com
SA Johari, M Mohtar, SA Syed Mohammad… - BioMed research …, 2015 - hindawi.com
28 new pyrrolidine types of compounds as analogues for natural polyhydroxy alkaloids of codonopsinine were evaluated for their anti-MRSA activity using MIC and MBC value …
Number of citations: 17 www.hindawi.com
M Patel, JA Quinn, KAF Pennel, D Flanagan… - British Journal of …, 2021 - researchgate.net
Background As the survival of castration‐resistant prostate cancer (CRPC) remains poor, and the nuclear factor‐κB (NF‐κB) pathways play key roles in prostate cancer (PC) progression…
Number of citations: 4 www.researchgate.net
GAK Teponnou - 2016 - University of the Western Cape
Number of citations: 2
R Bond, B Bond - Structure
Number of citations: 0

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